2’-F-dU Fosforamidita

Descripción general

Descripción

The 2'-F-dU (2'-fluoro-2'-deoxyuridine) phosphoramidite is a modified nucleoside used in the synthesis of oligonucleotides with enhanced properties. The incorporation of 2'-F-dU into oligonucleotides can lead to increased stability of the duplexes formed with complementary nucleic acids, as well as resistance to enzymatic hydrolysis . This modification is of particular interest in the development of diagnostic and therapeutic applications, such as antisense oligonucleotides.

Synthesis Analysis

The synthesis of oligonucleotides containing 2'-F-dU involves the use of phosphoramidite chemistry. An efficient interphase amidite transfer reaction is employed, where the 3'-amino group of solid phase-supported 2'-fluoro-2'-deoxynucleoside acts as an acceptor, and 5'-diisopropylamino phosphoramidite serves as a donor in a tetrazole-catalyzed exchange reaction . The subsequent oxidation with aqueous iodine results in the formation of an internucleoside phosphoramidate diester.

Molecular Structure Analysis

The molecular structure of 2'-F-dU phosphoramidite-modified oligonucleotides does not cause significant perturbation to the overall DNA structure, as evidenced by crystallography studies. For example, the incorporation of a selenium derivative of a similar modified nucleoside into DNA and RNA did not significantly alter the structure, suggesting that modifications like 2'-F-dU are likely to be similarly accommodating .

Chemical Reactions Analysis

Chemical reactions involving 2'-F-dU-modified oligonucleotides demonstrate their compatibility with DNA synthesis and enzymatic processes. The modified nucleoside can be incorporated into oligonucleotides using standard DNA synthesis methods, and the resulting oligonucleotides can be completely digested enzymatically to yield the expected products . Furthermore, the presence of 2'-F-dU within the recognition sequence of restriction endonucleases can affect the cleavage rate, indicating that the modification can influence enzyme-substrate interactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2'-F-dU-modified oligonucleotides are notable for their enhanced stability and resistance to degradation. Duplexes containing 2'-F-dU exhibit increased melting temperatures (Tm) and are more stable in acidic media compared to their unmodified counterparts . Additionally, the presence of 2'-F-dU can lead to a higher cooperativity of melting when one strand of a duplex is fully substituted with the modified nucleoside . These properties suggest that 2'-F-dU phosphoramidite is a valuable modification for improving the stability and longevity of oligonucleotides in various applications.

Aplicaciones Científicas De Investigación

Síntesis de Oligonucleótidos para Ensayos Diagnósticos

2’-F-dU Fosforamidita: se utiliza ampliamente en la síntesis de oligonucleótidos de ADN para ensayos diagnósticos. Estos oligos sintéticos son cruciales para desarrollar sondas y cebadores que pueden detectar secuencias genéticas específicas, lo cual es fundamental para diagnosticar diversas enfermedades, incluidos los trastornos genéticos y las enfermedades infecciosas .

Oligonucleótidos Antisentido para Aplicaciones Terapéuticas

El compuesto juega un papel fundamental en la creación de oligonucleótidos antisentido (ASOs). Los ASOs son hebras cortas de ADN o ARN sintéticos que pueden unirse al ARN mensajero (ARNm) de un gen específico y modular su expresión. Esta tecnología se utiliza para silenciar genes causantes de enfermedades, ofreciendo un enfoque prometedor para tratar una variedad de afecciones, desde cánceres hasta trastornos genéticos hereditarios .

Síntesis de ARNip para la Supresión de Genes

This compound: también es fundamental en la síntesis de pequeños ARN interferentes (ARNip). Los ARNip se utilizan para silenciar genes diana, inhibiendo así la producción de proteínas específicas. Esta aplicación es significativa en la investigación para comprender la función de los genes y para desarrollar nuevos tratamientos para enfermedades en las que la supresión de genes puede ser beneficiosa .

Mejora de la Resistencia a las Nucleasas de los Oligonucleótidos Terapéuticos

Las modificaciones en la posición 2’ del anillo ribosa, como con 2’-F-dU, son conocidas por aumentar la estabilidad de los oligonucleótidos y mejorar su resistencia a la degradación por las nucleasas in vivo. Esta propiedad es esencial para que los oligonucleótidos terapéuticos permanezcan intactos y funcionales dentro del entorno biológico .

Estudios Estructurales e Investigación de Mutagénesis

This compound: se utiliza para sintetizar oligonucleótidos modificados que sirven como herramientas en estudios estructurales e investigación de mutagénesis. Estos estudios son cruciales para comprender las estructuras tridimensionales de los ácidos nucleicos y cómo las mutaciones pueden afectar su función y estabilidad .

Etiquetado Fluorescente para Ensayos Moleculares

El compuesto se puede utilizar para introducir etiquetas fluorescentes en oligonucleótidos durante la síntesis. Estos oligos marcados con tintes se utilizan luego en varios ensayos moleculares, incluidas las micromatrices y los métodos de detección basados en fluorescencia, que son integrales en muchas áreas de la investigación biológica .

Síntesis de Aptameros para Terapéutica Dirigida

Los aptámeros son moléculas de oligonucleótidos o péptidos que se unen a una molécula diana específica. This compound se utiliza en la síntesis de aptámeros de ácidos nucleicos, que tienen aplicaciones en terapéutica dirigida y diagnóstica debido a su alta afinidad y especificidad por sus objetivos .

Nanoestructuras de ADN e Ingeniería Biomolecular

Finalmente, este compuesto es fundamental en el campo de la nanotecnología del ADN, donde se utiliza para crear nanoestructuras de ADN y para la ingeniería biomolecular. Estas nanoestructuras tienen aplicaciones potenciales en la administración de fármacos, la biosensación y la construcción de máquinas moleculares .

Mecanismo De Acción

Target of Action

The primary target of 2’-F-dU Phosphoramidite is the oligonucleotide sequence in the process of DNA or RNA synthesis . The compound is used as a building block in the chemical synthesis of oligonucleotides, which are essential for various biological and medical applications .

Mode of Action

2’-F-dU Phosphoramidite interacts with its targets through a process known as the phosphoramidite method . This method involves the reaction of the nucleoside phosphoramidite building block with the terminal 5’-OH of the oligonucleotide . The phosphoramidite method is the most widely employed method for the chemical synthesis of oligodeoxyribonucleotides and oligoribonucleotides .

Biochemical Pathways

The key biochemical pathway affected by 2’-F-dU Phosphoramidite is the synthesis of oligonucleotides . The compound plays a crucial role in the formation of internucleotide bonds, which is a key stage in the chemical synthesis of oligonucleotides . The phosphoramidite method, in which this compound is used, enables higher speed and higher yield in internucleotide bond formation compared with other methods .

Pharmacokinetics

It’s worth noting that nucleoside phosphoramidites used in the phosphoramidite method are easily prepared and stable in storage .

Result of Action

The result of the action of 2’-F-dU Phosphoramidite is the successful synthesis of oligonucleotides with high specificity and yield . These oligonucleotides can then be used for various applications, including the production of primers for the polymerase chain reaction (PCR), oligonucleotide-based drugs, and numerous other medical and biotechnological applications .

Action Environment

The action of 2’-F-dU Phosphoramidite can be influenced by various environmental factors. For instance, the stability of the compound can be affected by the conditions under which it is stored. Nucleoside phosphoramidites used in the phosphoramidite method are known to be stable in storage . Furthermore, the efficiency of the phosphoramidite method can be influenced by the specific conditions under which the reactions are carried out .

Direcciones Futuras

The addition of 2’-F-RNA residues to oligodeoxynucleotides progressively increases the thermal stability of their duplexes with RNA . This stabilization is additive at approximately 2° per residue . This compares favorably with 2’-OMe-RNA at around 1.5° and RNA at 1.1° per residue . This suggests that 2’-F-dU Phosphoramidite could play a significant role in the future development of more stable and efficient oligonucleotides.

Propiedades

IUPAC Name |

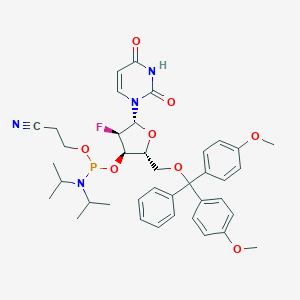

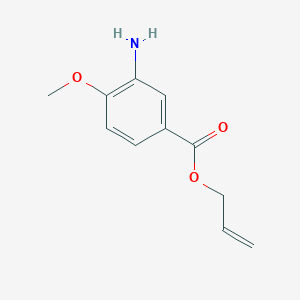

3-[[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(2,4-dioxopyrimidin-1-yl)-4-fluorooxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H46FN4O8P/c1-26(2)44(27(3)4)53(50-24-10-22-41)52-36-33(51-37(35(36)40)43-23-21-34(45)42-38(43)46)25-49-39(28-11-8-7-9-12-28,29-13-17-31(47-5)18-14-29)30-15-19-32(48-6)20-16-30/h7-9,11-21,23,26-27,33,35-37H,10,24-25H2,1-6H3,(H,42,45,46)/t33-,35-,36-,37-,53?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQHQPAYRJJMYQX-DJTPZYMWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1F)N2C=CC(=O)NC2=O)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N(C(C)C)P(OCCC#N)O[C@@H]1[C@H](O[C@H]([C@@H]1F)N2C=CC(=O)NC2=O)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H46FN4O8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10430990 | |

| Record name | 2'-F-dU Phosphoramidite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10430990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

748.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

146954-75-8 | |

| Record name | 2'-F-dU Phosphoramidite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10430990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-[[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(2,4-dioxopyrimidin-1-yl)-4-fluorooxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methanone, bis(benzo[b]thien-2-yl)-](/img/structure/B130069.png)

![(E)-but-2-enedioic acid;1-[4-(2-hydroxy-3-pyrrolidin-1-ylpropoxy)-3-(propoxymethyl)phenyl]propan-1-one](/img/structure/B130073.png)